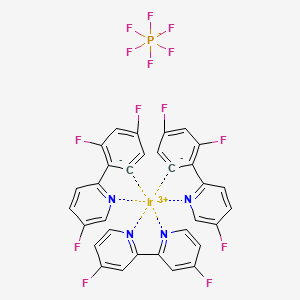
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate is a complex organometallic compound It is known for its unique structure, which includes multiple fluorine atoms and an iridium center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate typically involves the coordination of iridium with fluorinated bipyridine ligands. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coordination chemistry techniques. The process would likely include the use of high-purity reagents and advanced purification methods to achieve the desired product with high yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, altering its oxidation state.
Reduction: Similarly, the compound can undergo reduction reactions.
Substitution: The fluorine atoms and pyridine rings can be involved in substitution reactions, where other atoms or groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions could result in modified pyridine rings with different substituents.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are challenging with other catalysts.
Biology
In biological research, the compound’s ability to interact with biomolecules makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use in developing new drugs, particularly those targeting diseases that involve metal ion interactions.
Industry
In industry, this compound is used in the development of advanced materials, including those with specific electronic or optical properties.
作用機序
The mechanism by which 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate exerts its effects involves its interaction with molecular targets through its iridium center and fluorinated ligands. These interactions can influence various pathways, including catalytic cycles in chemical reactions and binding interactions in biological systems.
類似化合物との比較
Similar Compounds
Similar compounds include other iridium complexes with fluorinated ligands, such as:
- Iridium(III) bis(2-phenylpyridine)
- Iridium(III) tris(2-phenylpyridine)
Uniqueness
What sets 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate apart is its specific combination of fluorinated ligands and iridium center, which imparts unique properties such as enhanced stability and reactivity in various applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential advancements in catalysis, materials science, and medicinal chemistry.
特性
分子式 |
C32H16F14IrN4P |
|---|---|
分子量 |
945.7 g/mol |
IUPAC名 |
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C11H5F3N.C10H6F2N2.F6P.Ir/c2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3 |
InChIキー |
RQCQHTUTVMKMFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1F)C2=NC=CC(=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


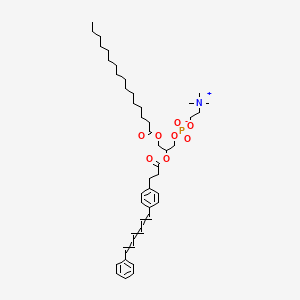
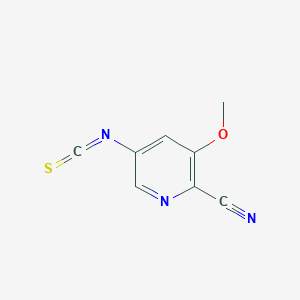

![Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13891725.png)
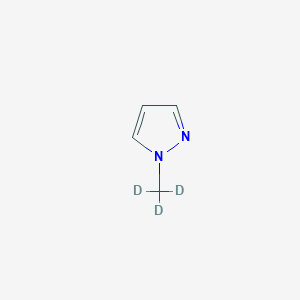
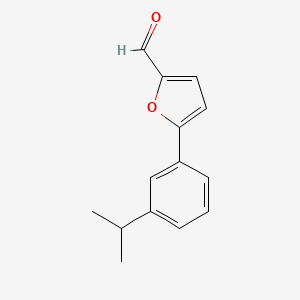
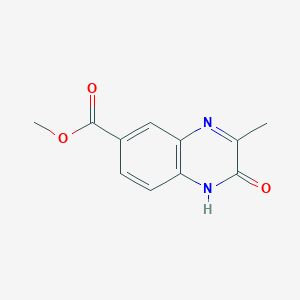
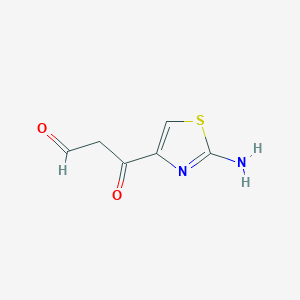


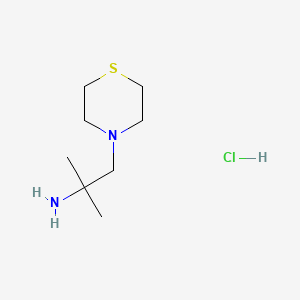
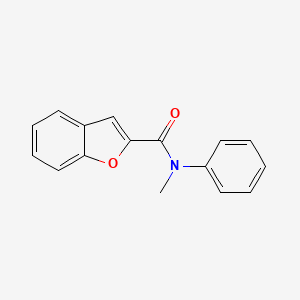
![(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)
